molecular formula C23H24N2O2 B7714857 N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

Cat. No. B7714857
M. Wt: 360.4 g/mol
InChI Key: RIDKPTSLSBJTOV-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as CQMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CQMA is a derivative of quinoline, which is a heterocyclic organic compound that is commonly used in the synthesis of various drugs and natural products. In

Scientific Research Applications

Antioxidant Activity

Benzamides, including our compound of interest, have been investigated for their antioxidant potential. Researchers have assessed their ability to scavenge free radicals and chelate metal ions. In vitro studies have demonstrated that some synthesized benzamide derivatives exhibit more effective total antioxidant activity compared to standard compounds . These findings suggest potential applications in preventing oxidative stress-related diseases.

Heterocyclic Chemistry

The quinoline motif present in our compound is essential in medicinal chemistry. Quinolines exhibit diverse pharmacological activities and are commonly found in heterocyclic compounds. Researchers continue to explore their synthetic routes and medicinal applications . Our compound’s quinoline moiety may hold promise for novel drug development.

properties

IUPAC Name

N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c26-22-19(15-18-11-7-8-14-21(18)24-22)16-25(20-12-5-2-6-13-20)23(27)17-9-3-1-4-10-17/h1,3-4,7-11,14-15,20H,2,5-6,12-13,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDKPTSLSBJTOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide

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